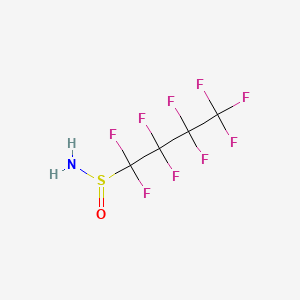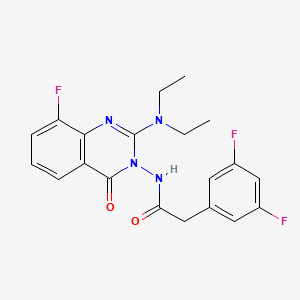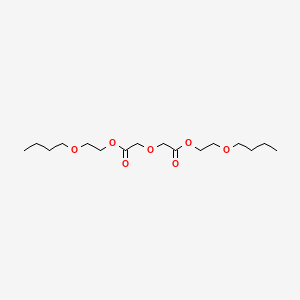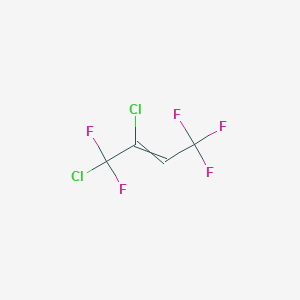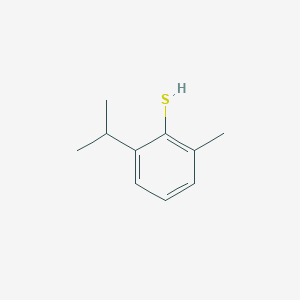
2-Methyl-6-propan-2-ylbenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-propan-2-ylbenzenethiol: is an organic compound belonging to the class of thiols, which are characterized by the presence of a sulfhydryl (-SH) groupThiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical and biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-methyl-6-propan-2-ylbenzene with sulfur and a reducing agent such as hydrogen sulfide (H2S) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of thiols often involves the use of thiourea and alkyl halides. For 2-Methyl-6-propan-2-ylbenzenethiol, a possible industrial method could involve the reaction of 2-methyl-6-propan-2-ylbenzene with thiourea followed by hydrolysis to yield the desired thiol .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-propan-2-ylbenzenethiol can undergo various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized to form 2-Methyl-6-propan-2-yldisulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where the -SH group is replaced by other functional groups.
Addition: Thiols can add to alkenes and alkynes to form thioethers
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are often used.
Addition: Catalysts such as palladium (Pd) or platinum (Pt) can facilitate addition reactions
Major Products:
Oxidation: 2-Methyl-6-propan-2-yldisulfide.
Substitution: Various substituted benzenethiols depending on the substituent introduced.
Scientific Research Applications
2-Methyl-6-propan-2-ylbenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Thiols play a role in biological systems, particularly in the formation of disulfide bonds in proteins.
Medicine: Thiol-containing compounds are investigated for their potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Thiols are used in the production of polymers, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of 2-Methyl-6-propan-2-ylbenzenethiol involves its ability to donate a hydrogen atom from the thiol group, making it a good nucleophile. This property allows it to participate in various chemical reactions, including the formation of disulfide bonds. In biological systems, thiols can interact with proteins and enzymes, affecting their structure and function .
Comparison with Similar Compounds
Benzenethiol: Similar structure but lacks the methyl and isopropyl groups.
2-Methylbenzenethiol: Similar structure but lacks the isopropyl group.
2-Isopropylbenzenethiol: Similar structure but lacks the methyl group
Uniqueness: 2-Methyl-6-propan-2-ylbenzenethiol is unique due to the presence of both methyl and isopropyl groups on the benzene ring, which can influence its reactivity and physical properties. These substituents can affect the compound’s boiling point, solubility, and odor, making it distinct from other thiols .
Properties
CAS No. |
500351-75-7 |
|---|---|
Molecular Formula |
C10H14S |
Molecular Weight |
166.29 g/mol |
IUPAC Name |
2-methyl-6-propan-2-ylbenzenethiol |
InChI |
InChI=1S/C10H14S/c1-7(2)9-6-4-5-8(3)10(9)11/h4-7,11H,1-3H3 |
InChI Key |
YOJOYESIJDAHHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




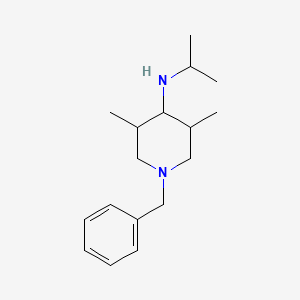
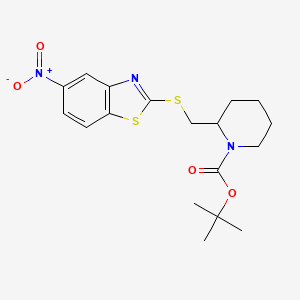
![6-(Methylthio)-1-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13953908.png)
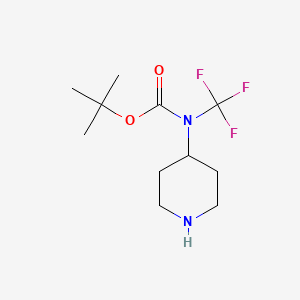
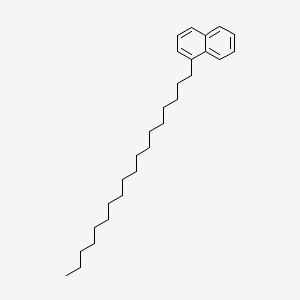
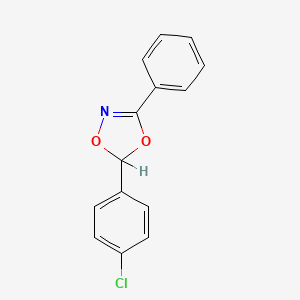
![2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)-](/img/structure/B13953933.png)

